

Nuclear Magnetic Resonance (NMR) spectroscopy for 3,4-Dimethylanisole characterization

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Compound of Interest

Compound Name: 3,4-Dimethylanisole

Cat. No.: B1293948

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Application Notes and Protocols for the NMR Characterization of 3,4-Dimethylanisole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the characterization of **3,4-Dimethylanisole** using Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols for sample preparation and data acquisition for both ^1H and ^{13}C NMR are presented, along with tabulated spectral data and visual representations of the molecular structure and experimental workflow.

Introduction

3,4-Dimethylanisole is an aromatic organic compound with applications in the fragrance and pharmaceutical industries.^[1] Accurate structural elucidation and purity assessment are critical for its use in research and development. NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. This document outlines the standardized procedures for the acquisition and interpretation of ^1H and ^{13}C NMR spectra of **3,4-Dimethylanisole**.

Chemical Structure and Atom Numbering

The chemical structure of **3,4-Dimethylanisole** with the IUPAC numbering scheme is shown below. This numbering is used for the assignment of NMR signals.

Caption: Chemical structure of **3,4-Dimethylanisole** with atom numbering.

Experimental Protocols

Sample Preparation

A standard protocol for preparing a sample of **3,4-Dimethylanisole** for NMR analysis is as follows:

- **Sample Weighing:** Accurately weigh 5-25 mg of **3,4-Dimethylanisole** for ^1H NMR and 50-100 mg for ^{13}C NMR into a clean, dry vial.^[1]
- **Solvent Addition:** Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) to the vial. CDCl_3 is a common solvent for non-polar organic compounds.
- **Dissolution:** Gently swirl or vortex the vial to ensure complete dissolution of the sample.
- **Transfer to NMR Tube:** Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. To remove any particulate matter, a small piece of cotton or glass wool can be placed in the pipette to act as a filter.
- **Internal Standard (Optional):** For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard ($\delta = 0.00$ ppm). However, modern spectrometers can reference the residual solvent peak (CDCl_3 : $\delta\text{H} \approx 7.26$ ppm; $\delta\text{C} \approx 77.16$ ppm).
- **Capping and Labeling:** Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition

The following are typical parameters for acquiring ^1H and ^{13}C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

^1H NMR Spectroscopy:

- Pulse Program: A standard single-pulse sequence (e.g., zg30).
- Number of Scans (NS): 16 to 64 scans.
- Relaxation Delay (D1): 1-2 seconds.
- Acquisition Time (AQ): 2-4 seconds.
- Spectral Width (SW): A range of approximately 10-15 ppm centered around 5 ppm.
- Temperature: 298 K (25 °C).

¹³C NMR Spectroscopy:

- Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) to provide a spectrum with singlets for each carbon atom and to enhance signal intensity through the Nuclear Overhauser Effect (NOE).
- Number of Scans (NS): 1024 or more, depending on the sample concentration, due to the low natural abundance of the ¹³C isotope.
- Relaxation Delay (D1): 2 seconds.
- Acquisition Time (AQ): 1-2 seconds.
- Spectral Width (SW): A spectral width of approximately 200-250 ppm.
- Temperature: 298 K (25 °C).

Data Presentation

The following tables summarize the ¹H and ¹³C NMR spectral data for **3,4-Dimethylanisole** recorded in CDCl₃.

Table 1: ¹H NMR Spectral Data for **3,4-Dimethylanisole** in CDCl₃

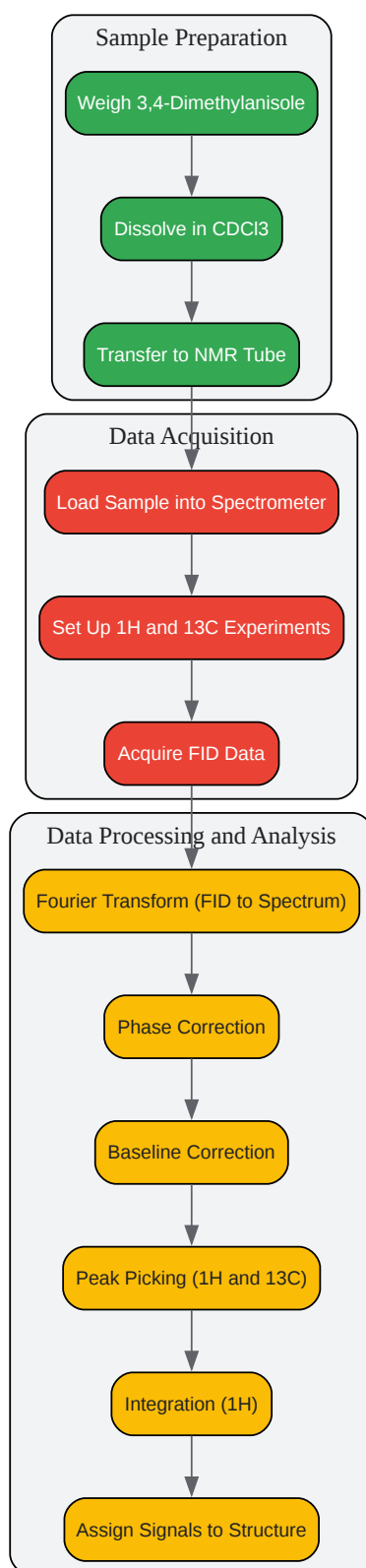
Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
6.99	d	1H	8.2	H-5
6.66	d	1H	2.6	H-2
6.60	dd	1H	8.2, 2.6	H-6
3.79	s	3H	-	H-7 (OCH ₃)
2.22	s	3H	-	H-9 (CH ₃)
2.18	s	3H	-	H-8 (CH ₃)

Table 2: ¹³C NMR Spectral Data for **3,4-Dimethylanisole** in CDCl₃

Chemical Shift (δ) ppm	Assignment
157.6	C-1
136.9	C-4
130.3	C-5
129.9	C-3
119.8	C-6
111.9	C-2
55.4	C-7 (OCH ₃)
19.8	C-9 (CH ₃)
19.1	C-8 (CH ₃)

Experimental Workflow

The logical flow from sample preparation to final data analysis is depicted in the following diagram.



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Caption: Experimental workflow for NMR characterization.

Conclusion

The provided protocols and spectral data offer a reliable framework for the NMR-based characterization of **3,4-Dimethylanisole**. Adherence to these methodologies will ensure the acquisition of high-quality spectra, facilitating accurate structural verification and purity assessment, which are essential for its application in research and drug development.

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References

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